

In-Depth Technical Guide: Characterization of CAS No. 53487-52-8

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Compound of Interest

Compound Name: *but-3-yn-2-yl 4-methylbenzenesulfonate*

Cat. No.: *B1268337*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for the compound with CAS number 53487-52-8. This molecule is identified as p-Toluenesulfonic acid 1-butyn-3-yl ester, also known by its IUPAC name, **but-3-yn-2-yl 4-methylbenzenesulfonate**. It is a sulfonate ester containing a terminal alkyne functional group, making it a valuable building block in organic synthesis, particularly in the field of click chemistry. This document summarizes its chemical and physical properties, provides detailed spectroscopic data and experimental protocols, and explores its potential applications.

Chemical and Physical Properties

The fundamental properties of p-Toluenesulfonic acid 1-butyn-3-yl ester are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	53487-52-8	[1]
IUPAC Name	but-3-yn-2-yl 4-methylbenzenesulfonate	[1]
Synonyms	p-Toluenesulfonic acid 1-butyn-3-yl ester, 1-Butyn-3-yl p-toluenesulfonate, 1-Methyl-2-propynyl p-toluenesulfonate, (RS)-1-Methyl-2-propynyl p-toluenesulfonate	[1]
Molecular Formula	C ₁₁ H ₁₂ O ₃ S	[1]
Molecular Weight	224.28 g/mol	[1]
Appearance	Crystalline powder, solid	[2]
Melting Point	52 °C	[2]
Purity	≥95%	[2]

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural elucidation and confirmation of the identity and purity of a chemical compound. Below are the key spectroscopic data for **but-3-yn-2-yl 4-methylbenzenesulfonate**.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Ion	m/z (Predicted)	Description
[M] ⁺	224	Molecular Ion
[C ₇ H ₇ SO ₂] ⁺	155	p-Toluenesulfonyl cation
[C ₇ H ₇] ⁺	91	Tropylium ion
[C ₄ H ₅ O] ⁺	69	But-3-yn-2-yl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While specific peak assignments and coupling constants from experimental data are not publicly available, typical chemical shift ranges for the protons and carbons in this molecule can be predicted based on its structure. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3]

¹H NMR (Proton NMR):

- Aromatic protons (AA'BB' system): ~7.3-7.8 ppm
- CH proton adjacent to the ester and alkyne: ~5.0-5.5 ppm
- Terminal alkyne proton (CH): ~2.5 ppm
- Methyl protons on the aromatic ring (CH₃): ~2.4 ppm
- Methyl protons adjacent to the chiral center (CH₃): ~1.5 ppm

¹³C NMR (Carbon NMR):

- Aromatic carbons: ~127-145 ppm
- Alkynyl carbons (C≡C): ~70-85 ppm
- Carbon bearing the ester group (CH-O): ~70-80 ppm
- Methyl carbon on the aromatic ring: ~21 ppm

- Methyl carbon adjacent to the chiral center: ~22 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is often acquired using a KBr wafer or as a neat film (ATR).^[1]

Functional Group	Characteristic Absorption Range (cm ⁻¹)
C≡C-H (alkyne C-H stretch)	~3300 cm ⁻¹
C=C (aromatic C=C stretch)	~1600 cm ⁻¹
S=O (sulfonate S=O stretch)	~1350 and ~1170 cm ⁻¹
C-O (ester C-O stretch)	~1190 cm ⁻¹

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of chemical compounds.

Synthesis of but-3-yn-2-yl 4-methylbenzenesulfonate

While a specific, detailed protocol for the synthesis of **but-3-yn-2-yl 4-methylbenzenesulfonate** is not readily available in the public domain, a general and adaptable procedure for the tosylation of a secondary alcohol is provided below. This reaction involves the treatment of 3-butyn-2-ol with p-toluenesulfonyl chloride in the presence of a base.

Materials:

- 3-Butyn-2-ol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or triethylamine (base)
- Dichloromethane (DCM) or other suitable aprotic solvent

- Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

- Dissolve 3-butyn-2-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
- Add pyridine or triethylamine to the solution.
- Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the reaction mixture.
- Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified using column chromatography on silica gel.^[3]

Typical Eluent System: A mixture of ethyl acetate and hexanes. The polarity of the eluent system should be optimized based on TLC analysis.

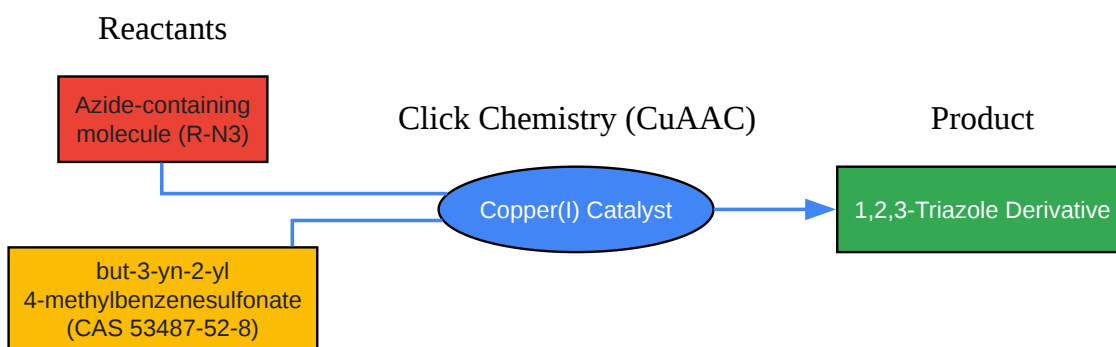
Analytical Methods

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The structure is confirmed using the spectroscopic methods detailed in Section 3.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activity or the signaling pathways directly involving **but-3-yn-2-yl 4-methylbenzenesulfonate**. As a sulfonate ester, it can act as an alkylating agent, a property that is often associated with genotoxicity. However, its primary utility in research appears to be as a synthetic intermediate. Its terminal alkyne functionality makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

The following diagram illustrates the general workflow for utilizing this compound in a click chemistry reaction to synthesize a triazole derivative.



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Click chemistry workflow.

This workflow demonstrates how **but-3-yn-2-yl 4-methylbenzenesulfonate** can be used to link with an azide-functionalized molecule, which could be a fluorescent dye, a drug molecule, or a biomolecule, to form a stable triazole conjugate. This versatility makes it a valuable tool in drug discovery and chemical biology for creating novel molecular probes and bioconjugates.

Conclusion

p-Toluenesulfonic acid 1-butyn-3-yl ester (CAS No. 53487-52-8) is a well-characterized organic compound with significant potential as a synthetic building block. This guide has provided a summary of its key physical and spectroscopic properties, along with generalized experimental

protocols for its synthesis and purification. While direct biological activity data is scarce, its utility in click chemistry highlights its importance for the development of new chemical entities and research tools in the fields of medicinal chemistry and chemical biology. Further research is warranted to explore the potential biological effects of this compound and its derivatives.

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References

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